molecular formula C15H20N2O2 B2538847 N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 337921-21-8

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2538847
CAS No.: 337921-21-8
M. Wt: 260.337
InChI Key: HKWSQDGCDBHCBD-VAWYXSNFSA-N
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Description

N-(4-Methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide is a synthetic amide derivative characterized by a conjugated α,β-unsaturated carbonyl system (butenamide backbone) substituted with a 4-methoxyphenyl group at the amide nitrogen and a pyrrolidinyl moiety at the C3 position.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(17-9-3-4-10-17)11-15(18)16-13-5-7-14(19-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWSQDGCDBHCBD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and an appropriate amide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the butenamide structure can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the double bond.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound is under investigation for its biological activities , including:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains and fungi. The mechanism likely involves disrupting microbial cell membranes, leading to cell death.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through several mechanisms:
    • Induction of apoptosis in cancer cells.
    • Inhibition of signaling pathways that promote tumor growth.
    • Modulation of enzyme activity related to cancer metabolism.

These biological activities stem from the compound's ability to interact with specific molecular targets within biological systems, influencing cellular signaling and metabolic processes.

Medicine

Ongoing research is exploring this compound's potential as a therapeutic agent for various diseases. Its unique properties may contribute to developing new treatments for conditions such as cancer and infections.

Industry

In industrial applications, this compound is being utilized in the development of new materials with specific properties, such as polymers and coatings. Its ability to serve as a precursor in the synthesis of advanced materials makes it valuable in material science.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its combination of a 4-methoxyphenyl group and a pyrrolidinyl ring , which differentiates it from other amides in the same class. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Bioactive Comparison of Selected Amides
Compound Name/ID Substituents/Backbone Key Functional Groups Bioactivity (IC₅₀, Anti-Inflammatory) Source
N-(4-Methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide Butenamide backbone 4-Methoxyphenyl, pyrrolidinyl Not reported Target compound
Compound 10 () Prop-2-enamide backbone 4-Methoxyphenyl, dihydroxyphenyl Not among most active (IC₅₀ >17.21 µM)
Compound 4 () Acrylamide backbone Hydroxy-methoxyphenyl, hydroxyl IC₅₀: <17.21 µM
Compound 7 () Caffeoyltyramine derivative Catechol, hydroxycinnamoyl IC₅₀: <17.21 µM
N-(4-Pyrrolidin-1-ylbut-2-ynyl)butanamide () Butanamide backbone Pyrrolidinyl, alkyne Not reported

Impact of Substituents on Bioactivity

  • 4-Methoxyphenyl Group: This group is shared with Compound 10 (), which exhibited moderate anti-inflammatory activity.
  • Pyrrolidinyl vs. Hydroxyl Groups : The pyrrolidinyl ring in the target compound introduces steric bulk and basicity, contrasting with hydroxyl or catechol groups in active analogs (e.g., Compounds 4, 7). While hydroxyl groups facilitate hydrogen bonding (critical for activity in Compounds 4 and 7), pyrrolidinyl may enhance metabolic stability or modulate receptor selectivity .
  • Backbone Conjugation : The α,β-unsaturated system in the butenamide backbone may engage in Michael addition reactions or act as a redox-active moiety, differing from saturated backbones (e.g., butanamide in ) .

Pharmacokinetic Considerations

  • Lipophilicity : The pyrrolidinyl and methoxyphenyl groups likely increase logP compared to polar analogs like Compound 7, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.

Biological Activity

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 260.33 g/mol
  • Structural Features :
    • Methoxyphenyl group
    • Pyrrolidinyl group
    • Butenamide backbone

The unique structural components of this compound contribute to its reactivity and biological activity, making it a valuable candidate for further research.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has focused on its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

Research into the anticancer potential of this compound has shown promising results. Studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways that promote tumor growth.
  • Modulation of enzyme activity related to cancer metabolism.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key points include:

  • Enzyme Interaction : The methoxyphenyl group can modulate the activity of various enzymes, while the pyrrolidinyl group may enhance binding affinity.
  • Cell Signaling : The compound may influence cellular signaling pathways, impacting metabolic processes and cell survival.

Research Findings

Recent studies have provided insights into the compound's biological effects. Below is a summary table of key research findings:

StudyFocusFindings
AntimicrobialDemonstrated efficacy against multiple bacterial strains; mechanism involves membrane disruption.
AnticancerInhibited proliferation in vitro; induced apoptosis in cancer cell lines.
MechanismSuggested interaction with specific receptors; ongoing investigations into pathways affected.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Staphylococcus aureus and Escherichia coli showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using breast cancer cell lines revealed that treatment with the compound led to a marked reduction in cell viability, suggesting potential as a chemotherapeutic agent. The study highlighted its ability to induce apoptosis through caspase activation.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)-2-butenamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-(1-pyrrolidinyl)-2-butenoic acid derivatives and 4-methoxyaniline. Key steps include:
  • Activation of the carboxylic acid using coupling agents like HATU or EDCI with HOBt in anhydrous DMF or THF .
  • Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during multi-step syntheses .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures for high-purity yields .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxyphenyl protons (δ ~6.8–7.4 ppm for aromatic protons; δ ~3.8 ppm for OCH3) and pyrrolidinyl protons (δ ~1.6–3.0 ppm for cyclic amine protons). Carbonyl signals appear at δ ~165–170 ppm .
  • LC/MS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. Use electrospray ionization (ESI) in positive mode for optimal sensitivity .
  • UV-Vis : Analyze λmax for conjugated systems (e.g., ~255 nm for aromatic/amide chromophores) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a crystalline solid at –20°C under inert atmosphere (argon) to prevent oxidation or hydrolysis. Use amber vials to limit photodegradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Perform comparative binding assays under standardized conditions (e.g., adenosine A2B receptor studies using fluorescence polarization or radioligand displacement ).
  • Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. functional cAMP assays) .
  • Conduct meta-analysis of published data to identify variables like solvent effects, assay temperature, or cell line specificity .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance metabolic stability .
  • Formulation studies : Encapsulate in liposomes or cyclodextrins to improve solubility and reduce degradation in aqueous media .
  • Accelerated stability testing : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C) to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :
  • Systematic substitution : Replace the methoxyphenyl group with halogenated or nitro analogs to assess electronic effects on receptor binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., RNA polymerase or CYP11B1) and guide rational design .
  • In vitro assays : Test derivatives against isoform-specific enzymes (e.g., CYP11B1 vs. CYP11B2) to quantify selectivity .

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